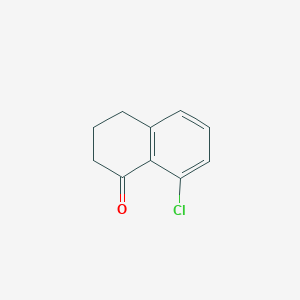

8-chloro-3,4-dihydro-2H-naphthalen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPGQWJGLPAGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463668 | |

| Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68449-32-1 | |

| Record name | 8-chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-3,4-dihydro-2H-naphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 8-chloro-3,4-dihydro-2H-naphthalen-1-one (also known as 8-chloro-1-tetralone), a halogenated ketone building block with significant applications in organic synthesis and pharmaceutical development. This document consolidates essential data on its molecular characteristics, thermal properties, solubility, and spectral data, offering a valuable resource for laboratory and research applications. Furthermore, it details a standard protocol for melting point determination, a critical parameter for substance identification and purity assessment, and provides insights into its stability and safe handling.

Introduction

This compound (CAS No. 68449-32-1) is a substituted aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a chlorinated benzene ring fused to a cyclohexanone moiety, provides a unique combination of reactivity and functionality, making it a compound of interest for medicinal chemists and material scientists. A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

Molecular and Physical Properties

The fundamental physical and molecular properties of this compound are summarized in the table below. These properties are crucial for both theoretical modeling and practical laboratory work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| CAS Number | 68449-32-1 | [2] |

| Appearance | Yellow to Brown Solid | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Thermal Properties: Melting and Boiling Points

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a fundamental indicator of a compound's purity.

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid preliminary heating can be performed to estimate the approximate melting point.

-

For a more accurate determination, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

-

Fine Grinding: Ensures uniform heat transfer throughout the sample.

-

Tight Packing: Prevents air pockets that could lead to inaccurate readings.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate measurement of the melting transition.

Solubility Profile

While specific solubility data for this compound is not extensively documented, its solubility can be inferred from its structural analogue, 1-tetralone. 1-Tetralone is generally insoluble in water but soluble in common organic solvents such as alcohols, ethers, and other nonpolar to moderately polar organic solvents.[5] It is anticipated that this compound will exhibit a similar solubility profile.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are available, which can aid in the preliminary identification and structural verification of the compound.[2]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.

-

Aliphatic Protons: Signals corresponding to the three methylene groups of the cyclohexanone ring, likely appearing as multiplets in the upfield region (δ 2.0-3.5 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic signal in the downfield region (δ > 190 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons: Three signals in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected Key IR Absorptions:

-

C=O Stretch: A strong absorption band characteristic of an aromatic ketone, typically in the range of 1685-1665 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, which can be complex.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (180.63 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.

-

Fragmentation Pattern: Fragmentation may involve the loss of CO, Cl, and other small neutral molecules, providing further structural information.

Stability and Reactivity

This compound is generally stable under normal laboratory conditions.[2] It should be stored in a tightly sealed container in a dry environment at room temperature to prevent degradation. As a ketone, it is susceptible to reaction with strong oxidizing and reducing agents. The aromatic ring can undergo further electrophilic substitution, and the α-protons to the carbonyl group exhibit acidity, allowing for enolate formation and subsequent reactions.

Safety and Handling

Based on available safety data, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

Conclusion

This technical guide has synthesized the available physical property data for this compound, providing a foundational resource for researchers. While key experimental data such as precise melting and boiling points, as well as comprehensive spectral analyses, remain to be fully documented in publicly accessible literature, the information presented herein offers valuable guidance for the handling, application, and further investigation of this important synthetic intermediate.

Diagrams

Caption: Workflow for Melting Point Determination.

References

8-chloro-1-tetralone CAS number 68449-32-1

An In-Depth Technical Guide to 8-Chloro-1-Tetralone (CAS 68449-32-1)

This guide provides a comprehensive technical overview of 8-chloro-1-tetralone, a halogenated ketone building block of significant interest in synthetic organic chemistry.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and safe handling.

8-Chloro-1-tetralone, systematically named 8-chloro-3,4-dihydro-2H-naphthalen-1-one, belongs to the tetralone class of bicyclic aromatic ketones.[2][3] The tetralone scaffold is a privileged structure found in numerous natural products and serves as a key intermediate in the synthesis of complex pharmaceutical agents.[4][5] The presence of a chlorine atom on the aromatic ring at the 8-position introduces specific electronic properties and provides a reactive handle for further synthetic transformations, making it a versatile intermediate for creating diverse molecular architectures.[6][7] Its utility is noted in the development of novel therapeutics, including modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 68449-32-1 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [2][8] |

| Molecular Weight | 180.63 g/mol | [2][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 8-Chloro-α-tetralone, 8-chlorotetralone | [2] |

| Appearance | Yellow to light brown solid | [1][2] |

| Boiling Point | 308.3 °C at 760 mmHg | [8] |

| Density | 1.248 g/cm³ | [8] |

| Topological Polar Surface Area | 17.1 Ų | [2][9] |

Synthesis and Purification Protocol

The most reliable and direct method for synthesizing 8-chloro-1-tetralone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(2-chlorophenyl)butyric acid. This acid-catalyzed cyclization is a robust and well-established transformation for forming the tetralone ring system.[10][11][12]

Causality of Reagent Selection

The choice of cyclization agent is critical for achieving high yield and purity.

-

Polyphosphoric Acid (PPA): PPA is a highly effective reagent for this transformation. It acts as both the acidic catalyst and a dehydrating agent, driving the reaction to completion. Its high viscosity requires mechanical stirring and heating to ensure a homogeneous reaction mixture.[10][11]

-

Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent is often more effective than PPA for less reactive substrates, offering a more powerful and homogeneous medium for cyclization.

-

Thionyl Chloride (SOCl₂) followed by a Lewis Acid (e.g., AlCl₃): This two-step approach first converts the carboxylic acid to the more reactive acid chloride. The subsequent addition of a Lewis acid like aluminum chloride promotes the intramolecular electrophilic aromatic substitution.[12] This method is classic but can be less direct than using PPA.

For this guide, we will detail the PPA method due to its widespread use and operational simplicity.

Diagram of Synthetic Pathway

Caption: Synthetic workflow for 8-chloro-1-tetralone production.

Step-by-Step Synthesis Protocol

Materials:

-

4-(2-chlorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Deionized water

-

Ethyl acetate (or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (approx. 10 parts by weight relative to the starting acid).

-

Heating: Begin stirring and heat the PPA to an internal temperature of 90-95 °C.[10]

-

Addition of Precursor: Slowly and portion-wise, add 4-(2-chlorophenyl)butyric acid (1.0 equivalent) to the hot PPA. The mixture will become viscous and may change color.

-

Reaction: Maintain the internal temperature at 90-95 °C and continue vigorous stirring for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After completion, carefully and slowly pour the hot, viscous reaction mixture onto a large beaker filled with crushed ice. This quenching step is highly exothermic and should be performed with caution in a fume hood.

-

Workup - Extraction: Allow the ice to melt, resulting in an aqueous slurry. Extract the product from this slurry three times with a suitable organic solvent like ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-chloro-1-tetralone.[11]

Analytical Characterization: A Predictive Approach

Diagram of Analytical Workflow

Caption: Standard workflow for purification and characterization.

Predicted Spectroscopic Data

FT-IR is used to confirm the presence of key functional groups. The spectrum of 8-chloro-1-tetralone is expected to show characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium to weak |

| ~2850-2960 | Aliphatic C-H Stretch | Medium |

| ~1685 | C=O (Aryl Ketone) Stretch | Strong, sharp |

| ~1580, ~1470 | Aromatic C=C Stretch | Medium, sharp |

| ~750-800 | C-Cl Stretch | Medium to strong |

| ~1200-1300 | C-C-C Bending (in-ring) | Medium |

Rationale: The most diagnostic peak is the strong carbonyl (C=O) stretch around 1685 cm⁻¹, characteristic of an aryl ketone conjugated with the benzene ring.[13] The C-Cl stretch and aromatic C-H stretches further confirm the key structural elements.

Mass spectrometry confirms the molecular weight and the presence of chlorine through its characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z Value | Interpretation | Notes |

|---|---|---|

| 180 / 182 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its isotope peak. Expected ratio ~3:1, confirming one chlorine atom. |

| 152 / 154 | [M - CO]⁺ | Loss of carbon monoxide from the ketone. |

| 117 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical. |

| 115 | [C₉H₇]⁺ | Common fragment from tetralone ring system. |

Rationale: The presence of the M/M+2 doublet in an approximate 3:1 intensity ratio is the definitive signature for a monochlorinated compound.[15][16] The subsequent loss of CO is a classic fragmentation pathway for ketones.

NMR provides the most detailed structural information, confirming the connectivity of all protons and carbons.

¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum will show distinct signals for the three aromatic protons and the three methylene groups.

-

Aromatic Region (δ 7.2-7.8 ppm): Three protons in a distinct pattern. The proton at C5 will likely be a doublet of doublets, coupled to C6 and C7. The protons at C6 and C7 will also show coupling to each other, resulting in complex multiplets or distinct dd/t patterns.

-

Aliphatic Region (δ 2.0-3.1 ppm):

-

δ ~2.9-3.1 ppm (t, 2H): Protons at C4, adjacent to the aromatic ring.

-

δ ~2.6-2.8 ppm (t, 2H): Protons at C2, alpha to the carbonyl group (deshielded).

-

δ ~2.1-2.3 ppm (m, 2H): Protons at C3, coupled to both C2 and C4 protons.

-

¹³C NMR (Predicted, CDCl₃, 100 MHz): The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 unique carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (C=O) | ~197 | Characteristic chemical shift for a conjugated ketone carbonyl. [14] |

| C8 (C-Cl) | ~130-135 | Aromatic carbon bearing the chlorine atom. |

| C4a, C8a (Quaternary) | ~130-145 | Aromatic carbons at the ring fusion. |

| C5, C6, C7 (Aromatic CH) | ~125-130 | Aromatic carbons bearing protons. |

| C2, C3, C4 (Aliphatic CH₂) | ~23-40 | Aliphatic carbons of the cyclohexanone ring. |

Reactivity and Synthetic Applications

8-Chloro-1-tetralone is a valuable intermediate due to its multiple reactive sites: the carbonyl group, the α-methylene protons, and the chloro-substituted aromatic ring.

-

Carbonyl Group Reactions: The ketone can undergo standard reactions such as reduction to the corresponding alcohol (1-tetralol derivative), reductive amination, Grignard reactions, and Wittig olefination.[3][17]

-

α-Methylene Group Reactions: The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or functionalization at the C2 position.[3]

-

Aromatic Ring Reactions: The chlorine at the C8 position is a leaving group for nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with nitro-activated systems. More importantly, it is suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[18] This reactivity is fundamental to building molecular complexity in drug discovery programs.[5][14]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. 8-Chloro-1-tetralone should be handled with appropriate personal protective equipment (PPE).

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] It may also be harmful if swallowed or inhaled.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[1][2]

References

Please note: The URLs provided are active as of the generation date of this document and are intended for verification purposes.

Sources

- 1. WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Chloro-1-tetralone | 26673-30-3 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906) [hmdb.ca]

- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 8. Page loading... [guidechem.com]

- 9. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. 1-Tetralone(529-34-0) IR Spectrum [chemicalbook.com]

- 13. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]

- 14. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 8-Methyl-1-tetralone | C11H12O | CID 162619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. 8-Chloro-1-tetralone | CAS 68449-32-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 18. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Elucidation of 8-Chloro-1-Tetralone: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 8-chloro-1-tetralone, a halogenated ketone building block of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of 8-chloro-1-tetralone, which is essential for its application in the synthesis of complex pharmaceutical agents.

Introduction to 8-Chloro-1-Tetralone

8-Chloro-1-tetralone, with the CAS number 68449-32-1, is a derivative of 1-tetralone, a bicyclic aromatic ketone.[1] The introduction of a chlorine atom at the 8-position of the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties. Understanding these properties is fundamental for researchers utilizing this compound in multi-step syntheses, as it allows for unambiguous structural verification and reaction monitoring.

Molecular Structure and Key Spectroscopic Features

The structure of 8-chloro-1-tetralone, presented below, consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the C8 position. This substitution pattern leads to a unique set of signals in its various spectra, which will be discussed in detail in the following sections.

Figure 1: Molecular structure of 8-chloro-1-tetralone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 8-chloro-1-tetralone. For comparative purposes, experimental data for the parent compound, 1-tetralone, is also provided.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-chloro-1-tetralone is expected to show distinct signals for the aromatic and aliphatic protons. The chlorine atom at the C8 position will exert a deshielding effect on the neighboring aromatic proton (H7) and influence the chemical shifts of the other aromatic protons through electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 8-Chloro-1-tetralone and Experimental Data for 1-Tetralone

| Proton | Predicted δ (ppm) for 8-Chloro-1-tetralone | Experimental δ (ppm) for 1-Tetralone | Multiplicity | Integration |

| H-2 | ~2.65 | 2.63 | triplet | 2H |

| H-3 | ~2.15 | 2.13 | multiplet | 2H |

| H-4 | ~2.95 | 2.94 | triplet | 2H |

| H-5 | ~7.80 | 8.03 | doublet | 1H |

| H-6 | ~7.30 | 7.32 | triplet | 1H |

| H-7 | ~7.50 | 7.49 | triplet | 1H |

Predicted data is based on computational models and should be considered as an estimation.[2] Experimental data for 1-tetralone is sourced from spectral databases for comparison.[3][4]

Interpretation:

-

Aliphatic Region: The protons on C2, C3, and C4 are expected in the upfield region. The protons at C2 and C4, being adjacent to the carbonyl group and the aromatic ring respectively, will be deshielded compared to the C3 protons. They are expected to appear as triplets due to coupling with the adjacent CH₂ group. The C3 protons will likely appear as a multiplet.

-

Aromatic Region: The aromatic protons will appear in the downfield region. The proton at C5, being ortho to the carbonyl group, is expected to be the most deshielded. The chlorine at C8 will influence the chemical shifts of H5, H6, and H7. Specifically, H7 is expected to be a doublet, coupled to H6. H6 will be a triplet (or doublet of doublets) due to coupling with H5 and H7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the aromatic carbons will appear in the downfield region, while the aliphatic carbons will be in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 8-Chloro-1-tetralone and Experimental Data for 1-Tetralone

| Carbon | Predicted δ (ppm) for 8-Chloro-1-tetralone | Experimental δ (ppm) for 1-Tetralone |

| C1 (C=O) | ~197 | 198.1 |

| C2 | ~39 | 39.2 |

| C3 | ~23 | 23.2 |

| C4 | ~30 | 29.6 |

| C4a | ~133 | 133.4 |

| C5 | ~128 | 128.8 |

| C6 | ~127 | 127.1 |

| C7 | ~126 | 126.3 |

| C8 | ~130 (C-Cl) | 132.8 |

| C8a | ~143 | 144.6 |

Predicted data is based on computational models.[2] Experimental data for 1-tetralone is sourced from spectral databases.[5]

Interpretation:

-

The carbonyl carbon (C1) is expected to have the largest chemical shift.

-

The aromatic carbons will resonate in the 120-150 ppm range. The carbon bearing the chlorine atom (C8) will be significantly influenced by the halogen's electronegativity and will have a distinct chemical shift. The quaternary carbons (C4a, C8, and C8a) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The aliphatic carbons (C2, C3, and C4) will appear at the highest field.

Figure 2: Simplified diagram of expected ¹H-¹H COSY correlations in 8-chloro-1-tetralone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-chloro-1-tetralone will be dominated by the characteristic absorption of the carbonyl group and the vibrations of the aromatic ring.

Table 3: Expected Characteristic IR Absorptions for 8-Chloro-1-tetralone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | Stretch | 1685 - 1665 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Expected ranges are based on standard IR correlation tables.[6][7]

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretching of the aryl ketone, expected around 1680 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region and can be used to confirm the presence of the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 8-chloro-1-tetralone is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (180.63 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for tetralones involve the loss of small neutral molecules like CO, C₂H₄ (ethylene), and cleavage of the aliphatic ring.[8][9][10]

Table 4: Expected Key Fragments in the Mass Spectrum of 8-Chloro-1-tetralone

| m/z | Possible Fragment Ion | Neutral Loss |

| 180/182 | [C₁₀H₉ClO]⁺ (Molecular Ion) | - |

| 152/154 | [C₉H₇ClO]⁺ | CO |

| 117 | [C₈H₆Cl]⁺ | CO, C₂H₄ |

| 111/113 | [C₆H₄Cl]⁺ | - |

digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#202124"];M [label="[M]⁺˙ (m/z 180/182)"]; M_minus_CO [label="[M-CO]⁺˙ (m/z 152/154)"]; M_minus_CO_C2H4 [label="[M-CO-C₂H₄]⁺ (m/z 117)"]; Chlorophenyl_cation [label="[C₆H₄Cl]⁺ (m/z 111/113)"];

M -> M_minus_CO [label="- CO"]; M_minus_CO -> M_minus_CO_C2H4 [label="- C₂H₄"]; M -> Chlorophenyl_cation; }

Figure 3: A plausible fragmentation pathway for 8-chloro-1-tetralone in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-chloro-1-tetralone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample on the ATR crystal and apply pressure.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 8-chloro-1-tetralone in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range that includes the expected molecular ion, for example, from m/z 40 to 300.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for 8-chloro-1-tetralone. The analysis of its NMR, IR, and MS spectra offers a robust method for the structural confirmation and purity assessment of this important synthetic intermediate. While predicted NMR data has been presented, it is always recommended to obtain experimental data for definitive characterization. The comparative data for 1-tetralone and the general principles of spectroscopic interpretation provided herein should serve as a valuable resource for researchers working with this and related compounds.

References

-

Guidechem. 8-CHLORO-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE 68449-32-1 wiki.

-

ChemicalBook. 1-Tetralone(529-34-0) IR Spectrum.

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological activity of 8-chloro-[1][2]triazolo [4,3-a]quinoxalines.

-

Chemical-Suppliers.com. 8-Chloro-1-tetralone | CAS 68449-32-1.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

NIST WebBook. 1(2H)-Naphthalenone, 3,4-dihydro-.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

ChemicalBook. 1-Tetralone(529-34-0) 1H NMR spectrum.

-

Wikipedia. Fragmentation (mass spectrometry).

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.

-

ResearchGate. Studies of Substituted Tetralones of Veratraldehyde.

-

VIVO. Bioorganic & medicinal chemistry letters.

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation.

-

YouTube. Fragmentation in Mass Spectrometry.

-

Illinois State University. Infrared Spectroscopy.

-

PMC. Synthesis and Biological Evaluation of Some[1][2]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents.

-

ResearchGate. Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones.

-

ResearchGate. A Simple Synthesis of 8Methoxy1-tetralone.

-

SpectraBase. 1-Tetralone - Optional[ATR-IR] - Spectrum.

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone.

-

SpectraBase. 1-Tetralone - Optional[MS (GC)] - Spectrum.

-

PubChem. 1-Tetralone.

-

ChemicalBook. 1-Tetralone(529-34-0) 13C NMR spectrum.

-

SpectraBase. 1-Tetralone - Optional[1H NMR] - Spectrum.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 1-Tetralone(529-34-0) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 8-chloro-3,4-dihydro-2H-naphthalen-1-one

This guide provides a comprehensive technical overview of the solubility of 8-chloro-3,4-dihydro-2H-naphthalen-1-one (also known as 8-chloro-1-tetralone), a halogenated ketone building block frequently utilized in organic synthesis and for experimental research and development.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data of analogous structures with field-proven methodologies to empower scientists in their experimental design and execution.

Introduction and Physicochemical Profile

This compound is a substituted bicyclic aromatic ketone.[2] Understanding its solubility is a critical first step in nearly all applications, from reaction chemistry to formulation development, as it governs bioavailability, dosage selection, and overall efficacy.[3] The physical and chemical properties of this compound are foundational to its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68449-32-1 | [1][4][5] |

| Molecular Formula | C₁₀H₉ClO | [1][4] |

| Molecular Weight | 180.63 g/mol | [1][4] |

| Appearance | Light brown to yellow solid | [1][4] |

| Storage | Refrigerate at 3-5 °C or sealed in a dry, room temperature environment | [1][4] |

The structure, featuring a non-polar bicyclic hydrocarbon framework and a polar ketone group, suggests a predictable solubility pattern: poor solubility in aqueous media and enhanced solubility in organic solvents. The addition of a chlorine atom is expected to slightly increase hydrophobicity compared to the parent compound, 1-tetralone.

Solubility Profile: Predictions from Analogue Data

Direct, experimentally-determined quantitative solubility data for this compound is not extensively published. However, by examining structurally related compounds, we can establish a reliable, predictive framework. The principle of "like dissolves like" is paramount, emphasizing the importance of solvent polarity in solubility behavior.[6]

-

Aqueous Solubility: The parent compound, 1-tetralone, is documented as being insoluble in water.[2][7] The significant non-polar hydrocarbon structure limits its ability to interact with polar water molecules.[6] It is therefore highly probable that this compound is also practically insoluble in water.

-

Organic Solvent Solubility: 1-tetralone is generally soluble in a variety of organic solvents, including alcohols, ethers, and hydrocarbons.[6] More specifically, a positional isomer, 6-chloro-1-tetralone, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 60 mg/mL, with sonication recommended to facilitate dissolution. While the position of the chlorine atom influences the crystal lattice energy and thus the precise solubility value, this data point serves as a strong indicator that this compound will exhibit substantial solubility in polar aprotic solvents like DMSO.

-

Other Halogenated Analogues: Studies on similar structures, such as 4-(3,4-dichlorophenyl)-1-tetralone, have shown solubility in a range of organic solvents including methanol, ethanol, acetone, and toluene.[8] This further supports the prediction of good organic solvent solubility for the target compound.

Table 2: Estimated Solubility Based on Analogue Data

| Solvent | Predicted Solubility | Rationale / Supporting Data |

| Water | Very Low / Insoluble | Based on the insolubility of the parent compound, 1-tetralone.[2][7] |

| DMSO | High | A positional isomer, 6-chloro-1-tetralone, is soluble at 60 mg/mL. |

| Methanol, Ethanol | Moderate to High | General solubility of tetralones in alcohols.[6][8] |

| Acetone, Toluene | Moderate to High | General solubility of tetralones in ketones and aromatic hydrocarbons.[6][8] |

Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, experimental determination is crucial for any rigorous scientific application. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[9] This protocol is designed to be a self-validating system, ensuring that the measurement reflects a true equilibrium state.

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method is preferred because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible solubility value.[9]

-

Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for room temperature data or 37 °C for physiological relevance) is critical for consistency and accuracy.[9]

-

Why HPLC Analysis? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique. It allows for accurate quantification of the dissolved compound and can distinguish the analyte from any potential impurities or degradation products, a limitation of less specific methods like UV spectroscopy.[10]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 1 mL) of the selected solvents (e.g., water, DMSO, ethanol, methanol). "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. The presence of undissolved material at the end of this period confirms that saturation has been achieved.[9]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To obtain a clear, particle-free saturated solution, either centrifuge the vials at high speed or filter the suspension using a chemically inert syringe filter (e.g., PTFE). This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[10]

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Perform a series of accurate dilutions of the supernatant with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method with a suitable detector (e.g., UV-Vis). A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Using the concentration determined by HPLC and accounting for the dilution factor, calculate the original concentration in the saturated supernatant.

-

Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mM, µM).

-

Conclusion for the Drug Development Professional

The solubility of this compound is a fundamental parameter that dictates its utility in both synthetic chemistry and pharmacology. While direct quantitative data is sparse, a strong predictive case can be made for its poor aqueous solubility and good solubility in common organic solvents like DMSO and various alcohols. This guide provides the necessary framework for researchers to make informed decisions and the authoritative methodology to generate the precise, reliable solubility data required for advancing research and development programs. The provided experimental protocol serves as a self-validating system to ensure the generation of trustworthy and reproducible results, which are the cornerstone of sound scientific progress.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Dahlin, J. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Scilit. [Link]

-

Li, Q-S., et al. (2005). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

This compound. Chemcd. [Link]

-

1-Tetralone. Solubility of Things. [Link]

-

1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. [Link]

-

1-Tetralone. Wikipedia. [Link]

-

1-Tetralone | C10H10O | CID 10724. PubChem. [Link]

- Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 849. (as cited in PubChem CID 10724).

-

3,4-Dihydronaphthalen-1(2H)-one. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 3. rheolution.com [rheolution.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemcd.com [chemcd.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Foreword: The Strategic Importance of 8-chloro-1-tetralone

An In-Depth Technical Guide to the Synthesis of 8-chloro-1-tetralone

In the landscape of modern medicinal chemistry and drug development, the tetralone scaffold represents a privileged structure. Its rigid, bicyclic framework is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Among its derivatives, 8-chloro-1-tetralone stands out as a critical intermediate. The presence and position of the chloro substituent provide a key handle for further functionalization, enabling the construction of complex molecular architectures for targeted therapeutic applications.[1]

This guide provides a comprehensive, scientifically-grounded overview of a robust and field-proven methodology for the synthesis of 8-chloro-1-tetralone. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering insights into reaction mechanisms, reagent selection, and process optimization. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic sequence.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection for 8-chloro-1-tetralone involves the intramolecular Friedel-Crafts acylation, a powerful and reliable method for forming six-membered rings fused to an aromatic system.[2] This leads us back to the key precursor, 4-(2-chlorophenyl)butanoic acid. This precursor can, in turn, be disconnected via a Friedel-Crafts acylation between chlorobenzene and succinic anhydride, followed by reduction of the resulting keto group. This multi-step approach is predicated on the use of readily available and cost-effective starting materials.

Caption: Retrosynthetic pathway for 8-chloro-1-tetralone.

Part 1: Synthesis of the Precursor, 4-(2-chlorophenyl)butanoic acid

The construction of the C4 side chain on the chlorobenzene ring is the foundational stage of this synthesis. We employ a two-step sequence: a Friedel-Crafts acylation followed by a Clemmensen reduction.

Step 1a: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

Scientific Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3][4] We use succinic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. AlCl₃ coordinates with the anhydride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring of chlorobenzene. The chloro-substituent is an ortho-para directing group; however, due to steric hindrance from the chlorine atom, the acylation occurs predominantly at the para-position, yielding the desired 4-chloro isomer as the major product.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 3-(4-chlorobenzoyl)propanoic acid

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), add anhydrous aluminum chloride (2.2 eq).

-

Solvent: Add a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Reagent Addition: Add chlorobenzene (1.0 eq) to the stirred suspension. Separately, dissolve succinic anhydride (1.0 eq) in the same solvent and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until HCl evolution ceases.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid (to hydrolyze the aluminum complexes).

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a cold hydrocarbon solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 1b: Clemmensen Reduction of 3-(4-chlorobenzoyl)propanoic acid

Scientific Rationale: To complete the precursor synthesis, the keto group of 3-(4-chlorobenzoyl)propanoic acid must be reduced to a methylene group. The Clemmensen reduction is ideal for this transformation as it is highly effective for reducing aryl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety. The reaction utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)butanoic acid

-

Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc granules (4-5 eq) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the zinc with water.

-

Setup: In a large round-bottom flask equipped with a reflux condenser, place the freshly prepared amalgamated zinc, concentrated hydrochloric acid, and water.

-

Reagent Addition: Add the 3-(4-chlorobenzoyl)propanoic acid (1.0 eq) to the flask. Add toluene as a co-solvent to improve solubility.

-

Reaction: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl should be added periodically (e.g., every hour) during the reflux period (typically 4-6 hours) to maintain a strongly acidic environment.

-

Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or diethyl ether.

-

Isolation: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 4-(4-chlorophenyl)butanoic acid, which can be purified by recrystallization or distillation.

Note: The synthesis described above yields the para-substituted isomer. For the synthesis of 8-chloro-1-tetralone, the required precursor is 4-(2-chlorophenyl)butanoic acid. The synthesis of this specific isomer is more complex and may involve alternative strategies or result in isomeric mixtures requiring separation.

Part 2: Intramolecular Cyclization to 8-chloro-1-tetralone

This is the key ring-forming step. The choice of cyclizing agent is critical and depends on factors such as substrate reactivity, desired yield, and operational simplicity.

Strategy & Reagent Selection: The intramolecular Friedel-Crafts acylation of 4-(2-chlorophenyl)butanoic acid closes the six-membered ring.[5][6] The reaction involves the formation of an electrophilic acylium ion (or a related activated species) which then attacks the aromatic ring at the C2 position (ortho to the alkyl chain).

-

Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both the catalyst and the solvent. It is effective for substrates that are somewhat deactivated and is operationally simple.[7] It promotes the reaction by protonating the carboxylic acid, facilitating the formation of the acylium ion. This is often the reagent of choice for its reliability and ease of use.[8]

-

Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a powerful dehydrating/condensing agent that often gives higher yields and cleaner reactions than PPA, especially for less reactive substrates.

-

Thionyl Chloride / Aluminum Chloride: This two-step approach involves first converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by cyclization using a Lewis acid like AlCl₃.[9] This method is very effective but generates more waste and requires stricter anhydrous conditions.

For this guide, we will focus on the PPA method due to its proven efficacy and widespread use.[7]

Reaction Mechanism: PPA-Mediated Cyclization

Caption: Mechanism for PPA-mediated intramolecular acylation.

Experimental Protocol: Synthesis of 8-chloro-1-tetralone

-

Setup: Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a flask equipped with a mechanical stirrer and a thermometer.

-

Heating: Heat the PPA on a steam bath or in an oil bath to an internal temperature of 90-95 °C.[7]

-

Reagent Addition: Add 4-(2-chlorophenyl)butanoic acid (1.0 eq) in portions to the hot, stirred PPA.

-

Reaction: Continue heating and stirring for 1.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will become a thick, colored, viscous oil.

-

Workup: While still hot, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 8-chloro-1-tetralone.

Data Summary and Yields

The following table provides an overview of the synthetic sequence with typical reagent quantities and expected yields.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1a | Chlorobenzene, Succinic Anhydride | AlCl₃ | 3-(4-chlorobenzoyl)propanoic acid | 75-85% |

| 1b | 3-(4-chlorobenzoyl)propanoic acid | Zn(Hg), conc. HCl | 4-(4-chlorophenyl)butanoic acid | 80-90% |

| 2 | 4-(2-chlorophenyl)butanoic acid | Polyphosphoric Acid (PPA) | 8-chloro-1-tetralone | 70-85% |

Conclusion

The synthesis of 8-chloro-1-tetralone is reliably achieved through a three-step sequence commencing with commercially available materials. The cornerstone of this strategy is the intramolecular Friedel-Crafts acylation of a 4-arylbutanoic acid precursor. Careful selection of the cyclizing agent, with polyphosphoric acid being a robust and efficient choice, ensures a high-yielding conversion to the target tetralone. This detailed guide provides the necessary scientific rationale and practical protocols to empower researchers in the successful execution of this important synthesis, paving the way for its application in advanced drug discovery programs.

References

-

PrepChem.com. Synthesis of 8-Chloro-5-methoxy-1-tetralone. Available from: [Link]

-

Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Available from: [Link]

-

Ibuka, T., Schoenfelder, A., Bildstein, P., & Mann, A. (1995). An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen). Synthetic Communications, 25(12), 1787-1796. Available from: [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

-

Majumder, S., & Tl, V. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40486-40523. Available from: [Link]

- Google Patents. (2008). Friedel-Crafts Acylation Process in Ionic Liquids. US20080306307A1.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

-

Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available from: [Link]

-

PubMed Central. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available from: [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

- Google Patents. (n.d.). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. CN101973872A.

-

Banerjee, A. K., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. Available from: [Link]

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2). Available from: [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Available from: [Link]

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Available from: [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Available from: [Link]

-

National Institutes of Health. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Available from: [Link]

-

PubMed. (n.d.). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Available from: [Link]

-

Chemical Suppliers. (n.d.). 8-Chloro-1-tetralone | CAS 68449-32-1. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

Sources

- 1. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 8-Chloro-1-Tetralone: Structure, Synthesis, and Applications

Abstract: The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of natural products and active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth technical overview of 8-chloro-1-tetralone, a specific derivative of significant interest to researchers in organic synthesis and drug development. We will elucidate its chemical structure and nomenclature, detail a robust synthetic protocol, analyze its characteristic spectroscopic signature, and explore its reactivity and potential applications. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research endeavors.

Chemical Identity and Physicochemical Properties

8-Chloro-1-tetralone is a bicyclic aromatic ketone. Structurally, it consists of a benzene ring fused to a cyclohexanone ring, with a chlorine atom substituted at the C-8 position of the naphthalene-derived core.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: 8-Chloro-3,4-dihydronaphthalen-1(2H)-one

-

Common Synonyms: 8-Chloro-α-tetralone

Chemical Structure

The structural formula and numbering convention for 8-chloro-1-tetralone are depicted below.

Caption: Synthetic workflow for 8-chloro-1-tetralone.

Experimental Protocol: Synthesis of 8-Chloro-1-tetralone

This protocol is adapted from established procedures for similar tetralones. [4][5] Trustworthiness: This self-validating protocol includes an in-process check (color change) and a definitive purification step (column chromatography) followed by characterization to confirm product identity and purity.

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA, ~10 parts by weight relative to the starting acid). Begin stirring and heat the PPA to approximately 90-95 °C on a steam or oil bath. [5]2. Addition of Starting Material: Slowly add 4-(2-chlorophenyl)butanoic acid (1 part by weight) to the hot PPA in portions. An exothermic reaction may be observed. The addition of the acid will cause the mixture to become a thick, stirrable slurry.

-

Reaction Monitoring: Maintain the internal temperature at 90-95 °C with continuous stirring for 1.5 to 2 hours. [5]The reaction progress is typically accompanied by a color change to a deep orange or reddish-brown viscous oil.

-

Work-up: After the reaction is complete, allow the mixture to cool slightly (to ~60 °C) and then carefully pour it onto a stirred mixture of crushed ice and water. [4][5]This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine. [6]7. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 8-chloro-1-tetralone.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The following data represents the expected spectral characteristics for 8-chloro-1-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~2.65 | Triplet (t) | 2H | -CH₂- |

| H-3 | ~2.15 | Multiplet (m) | 2H | -CH₂- |

| H-4 | ~3.00 | Triplet (t) | 2H | Ar-CH₂- |

| H-5 | ~7.30 | Triplet (t) | 1H | Ar-H |

| H-6 | ~7.50 | Doublet (d) | 1H | Ar-H |

| H-7 | ~7.95 | Doublet (d) | 1H | Ar-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~197 | C=O (Ketone) |

| C-2 | ~39 | -CH₂- |

| C-3 | ~23 | -CH₂- |

| C-4 | ~30 | Ar-CH₂- |

| C-4a, C-8a | ~130-145 | Ar-C (Quaternary) |

| C-5, C-6, C-7 | ~125-135 | Ar-C (CH) |

| C-8 | ~130 | Ar-C-Cl |

Rationale: The proton and carbon chemical shifts are predicted based on the known spectra of 1-tetralone and substituted aromatic compounds. [7][8]The aromatic protons (H-5, H-6, H-7) are in the downfield region. The proton ortho to the carbonyl (H-7) is expected to be the most deshielded. The aliphatic protons at C-2, C-3, and C-4 form a characteristic pattern for the saturated ring. The carbonyl carbon (C-1) gives a distinct signal around 197 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C bending |

| ~750-850 | Strong | C-Cl stretch |

Rationale: The most prominent and diagnostic peak is the strong carbonyl absorption around 1685 cm⁻¹, which is characteristic of a ketone conjugated with an aromatic ring. [9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 180 | ~100% | [M]⁺ (Molecular ion with ³⁵Cl) |

| 182 | ~33% | [M+2]⁺ (Isotope peak from ³⁷Cl) |

| 152 | Variable | [M - CO]⁺ |

| 117 | Variable | [M - CO - Cl]⁺ or [C₉H₉]⁺ |

Rationale: The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. [11]Common fragmentation pathways for tetralones include the loss of carbon monoxide (CO).

Reactivity and Synthetic Utility

8-Chloro-1-tetralone is a versatile intermediate due to its multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules. [1][12][13]

Caption: Key reactive sites for synthetic transformations.

-

Reactions at the Carbonyl Group: The ketone at C-1 is a primary site for reactivity. It can be readily reduced to the corresponding alcohol (8-chloro-1-tetralol) using reducing agents like sodium borohydride (NaBH₄). [14][15]It also undergoes Grignard reactions and other nucleophilic additions. [15][16]2. Reactions at the α-Methylene Group: The protons on C-2 are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations and alkylations, allowing for further functionalization of the saturated ring. [15]3. Reactions on the Aromatic Ring: The chloro-substituent at C-8 makes the aromatic ring amenable to modern cross-coupling reactions. It can serve as a handle for palladium-catalyzed reactions like Suzuki-Miyaura (to form C-C bonds) or Buchwald-Hartwig amination (to form C-N bonds), significantly expanding the synthetic possibilities. [12] Applications in Drug Development: The tetralone core is central to numerous pharmaceuticals. For example, the antidepressant Sertraline is derived from a tetralone intermediate. [1]Other derivatives have shown potential as anticancer, antileishmanial, and antidiabetic agents. [1]8-Chloro-1-tetralone, as a functionalized building block, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by providing a specific substitution pattern on this critical scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling 8-chloro-1-tetralone.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (e.g., butyl rubber or neoprene). [17]* Handling: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors. [18]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. [18]* First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [18] * Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. [18] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [18] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or physician immediately. [18]* Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant. [18]

-

Conclusion

8-Chloro-1-tetralone is a well-defined chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation, combined with its versatile reactivity at three distinct molecular sites, establishes it as a valuable building block. A thorough understanding of its structure, properties, and spectroscopic signature, as outlined in this guide, is paramount for its effective utilization in the development of novel compounds and potential therapeutic agents.

References

-

PrepChem. (n.d.). Synthesis of 8-Chloro-5-methoxy-1-tetralone. Retrieved from [Link]

-

Kao Chemicals. (2015, October 23). SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 8-Chloro-1-tetralone | CAS 68449-32-1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Venkatesan, K., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. Retrieved from [Link]

-

Thorat, S. S., et al. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tetralone. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one. PubChem. Retrieved from [Link]

-

Autechem. (n.d.). Mastering Pharmaceutical Synthesis with 6-Chloro-1-tetralone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Chloro-1-octanol, TMS derivative. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Methyl-1-tetralone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). An Expeditious Synthesis of 8-Methoxy-1-tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 7-Chloro-1-tetralone CAS#: 26673-32-5 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Chloro-1-tetralone | 26673-30-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Tetralone(529-34-0) 1H NMR [m.chemicalbook.com]

- 9. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 11. 8-Chloro-1-octanol, TMS derivative [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [guidechem.com]

- 15. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 16. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 17. chemical.kao.com [chemical.kao.com]

- 18. fishersci.com [fishersci.com]

The Emerging Biological Significance of 8-Chloro-3,4-dihydro-2H-naphthalen-1-one Derivatives in Drug Discovery

An In-Depth Technical Guide

Abstract

The 8-chloro-3,4-dihydro-2H-naphthalen-1-one, a halogenated tetralone, serves as a crucial scaffold in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the structure-activity relationships that govern their efficacy and present detailed experimental protocols and data to support researchers and drug development professionals. The narrative emphasizes the inhibition of key signaling pathways, such as NF-κB and MAPK, which are central to the pathophysiology of numerous diseases.

Introduction: The 8-Chloro-1-Tetralone Scaffold